Dibutyl sulfide
Overview
Description
Dibutyl sulfide, also known as 1,1’-thiobisbutane, is an organic sulfur compound with the molecular formula C₈H₁₈S. It is a volatile, colorless liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields.
Mechanism of Action
Target of Action
Dibutyl sulfide is an organic chemical compound with the molecular formula C8H18S . It is primarily used as an organic building block in chemical synthesis . .
Mode of Action
It is known to be used in the preparation of dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is a valuable organic solvent used for the extraction of various metals such as zirconium, palladium, platinum, and gold .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of dbso, which may influence various biochemical processes due to its role as an organic solvent .
Pharmacokinetics
Its physical and chemical properties such as boiling point (188-189 °c), density (0838 g/mL at 25 °C), and refractive index (n20/D 1452) suggest that it may have specific pharmacokinetic behaviors .
Result of Action
As an organic building block in chemical synthesis, it is primarily used to produce other compounds rather than exerting direct biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it may readily evaporate at room temperature, which could affect its stability and efficacy . .
Biochemical Analysis
Biochemical Properties
It is known that sulfur compounds can play crucial roles in biochemical reactions, often involving enzymes and proteins . For instance, disulfide bridges, formed between cysteine residues, are essential for the folding and structural stabilization of many important extracellular peptide and protein molecules . While dibutyl sulfide does not directly form disulfide bridges, its sulfur content could potentially interact with biomolecules in a similar manner.
Cellular Effects
Related compounds such as dibutyl phthalate have been shown to cause alterations in cellular processes . For instance, dibutyl phthalate has been found to interfere with neural development at different regulatory levels and induce the clinical manifestation of various neurological disorders
Molecular Mechanism
It is known that this compound can be used to prepare dibutyl sulfoxide (DBSO) via oxidation reaction . DBSO is used as a valuable organic solvent for the extraction of zirconium, palladium, platinum, and gold . This suggests that this compound might interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound under normal conditions
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Related compounds such as dibutyl phthalate have been studied in animal models. For instance, exposure to dibutyl phthalate has been shown to negatively correlate with reproductive organ weight and sperm parameters in rodents
Metabolic Pathways
It is known that sulfur compounds can play crucial roles in various metabolic pathways . For instance, sulfur cycle intermediates and organic sulfur molecules are major sources of electron donors and acceptors for aquatic and sedimentary microbial communities
Transport and Distribution
It is known that small and hydrophobic molecules like nitric oxide and oxygen can traverse cellular membranes virtually unhindered . Given the similar properties of this compound, it’s plausible that it might be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that the subcellular localization of molecules can have significant effects on their activity or function . For instance, the compartmentalization of certain reactive species is possible due to the large difference in cell membrane permeability for different reactive species
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl sulfide can be synthesized through several methods:
From Butyl Bromide and Sodium Sulfide: This method involves the reaction of butyl bromide with sodium sulfide in boiling ethanol.
Using Potassium Ethyl Xanthogenate: In this method, bromobutane reacts with potassium ethyl xanthogenate under an inert atmosphere at 120°C for 12 hours.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl chloride with sodium sulfide in the presence of a solvent like ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can be oxidized to form dibutyl sulfoxide (DBSO) and further to dibutyl sulfone.
Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ozone are commonly used oxidizing agents.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed:
Dibutyl Sulfoxide (DBSO): Formed through partial oxidation of this compound.
Dibutyl Sulfone: Formed through complete oxidation of this compound.
Scientific Research Applications
Dibutyl sulfide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Environmental Monitoring: this compound is utilized in developing diagnostic methods for complex odor issues in micro-polluted source water.
Surface Chemistry: Studies on the adsorption and manipulation of this compound on copper surfaces provide insights into its interactions at the molecular level.
Biosensor Development: It is explored in the context of biosensors for detecting chemical warfare agents.
Comparison with Similar Compounds
Diethyl Sulfide: Similar to dibutyl sulfide but with ethyl groups instead of butyl groups.
Dioctyl Sulfide: Similar structure but with octyl groups.
Dibenzyl Sulfide: Contains benzyl groups instead of butyl groups.
Comparison:
This compound vs. Diethyl Sulfide: this compound has a higher molecular weight and boiling point compared to diethyl sulfide, making it less volatile.
This compound vs. Dioctyl Sulfide: this compound is more volatile and has a lower boiling point compared to dioctyl sulfide.
This compound vs. Dibenzyl Sulfide: this compound is less aromatic and has different chemical properties compared to dibenzyl sulfide.
This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-butylsulfanylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRHQRTDBPHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022058 | |
Record name | Dibutyl sulfide | |
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Molecular Weight |
146.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with repulsive odour | |
Record name | n-Butyl sulfide | |
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Record name | Dibutyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |
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Record name | Butyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
182.00 to 189.00 °C. @ 760.00 mm Hg | |
Record name | Dibutyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in ethyl alcohol and ethyl ether | |
Record name | Butyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.832-0.840 | |
Record name | Butyl sulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.2 [mmHg] | |
Record name | n-Butyl sulfide | |
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CAS No. |
544-40-1 | |
Record name | Dibutyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-40-1 | |
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Record name | n-Butyl sulfide | |
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Record name | Dibutyl sulfide | |
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Record name | Butane, 1,1'-thiobis- | |
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Record name | Dibutyl sulfide | |
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Record name | Dibutyl sulphide | |
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Record name | DIBUTYL SULFIDE | |
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Record name | Dibutyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |
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Melting Point |
-80 °C | |
Record name | Dibutyl sulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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